(4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolane
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Overview
Description
(4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolane is a chemical compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . It is also known by its synonym, (4R,5R)-2-Isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of (4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolane involves several steps. One common synthetic route includes the reaction of an appropriate dioxolane derivative with aminomethyl groups under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness .
Chemical Reactions Analysis
(4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield amine derivatives.
Substitution: The compound can undergo substitution reactions where the aminomethyl groups are replaced by other functional groups.
Scientific Research Applications
(4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolane involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(4R,5R)-4,5-Bis(aminomethyl)-2-isopropyl-1,3-dioxolane can be compared with other similar compounds, such as:
(4R,5R)-4,5-Bis(hydroxymethyl)-2-isopropyl-1,3-dioxolane: This compound has hydroxymethyl groups instead of aminomethyl groups, leading to different chemical properties and reactivity.
(4R,5R)-4,5-Bis(methyl)-2-isopropyl-1,3-dioxolane: The presence of methyl groups instead of aminomethyl groups results in different physical and chemical characteristics.
(4R,5R)-4,5-Bis(ethyl)-2-isopropyl-1,3-dioxolane: Similar to the methyl derivative, the ethyl groups confer unique properties to the compound.
The uniqueness of this compound lies in its aminomethyl groups, which provide specific reactivity and potential for various applications.
Properties
IUPAC Name |
[5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFRXDFODYHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869953 |
Source
|
Record name | [2-(Propan-2-yl)-1,3-dioxolane-4,5-diyl]dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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